molecular formula C17H24N2O2 B3018047 (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(o-tolyl)methanone CAS No. 2034358-71-7

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(o-tolyl)methanone

Cat. No. B3018047
CAS RN: 2034358-71-7
M. Wt: 288.391
InChI Key: QRFYPYKBKZPBED-UHFFFAOYSA-N
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Description

The compound "(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(o-tolyl)methanone" is not directly mentioned in the provided papers. However, the papers do discuss related azetidinone derivatives, which can provide insight into the general class of compounds to which the compound belongs. Azetidinones are a class of beta-lactam compounds known for their diverse range of biological activities and potential pharmaceutical applications .

Synthesis Analysis

The synthesis of azetidinone derivatives can be complex, involving multiple steps and the formation of isomers. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone resulted in both trans- (3) and cis- (4) isomers . Another synthesis pathway for a different azetidinone derivative, 4-diethoxyphosphinyl-3-(1-hydroxyethyl)-2-azetidinone, was achieved from epoxybutyramide derivatives or via an acetoxy-azetidinone intermediate . These methods highlight the versatility in synthetic approaches for azetidinone derivatives.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is characterized by X-ray diffraction, which provides detailed information about the crystalline structure. For example, the structure of one such derivative crystallizes in a monoclinic system and was solved by direct methods and refined to a high degree of precision . This level of structural analysis is crucial for understanding the physical and chemical properties of these compounds.

Chemical Reactions Analysis

The chemical reactions involving azetidinone derivatives can be quite specific to the functional groups present on the beta-lactam ring. Although the papers provided do not detail specific reactions for "this compound," they do suggest that azetidinones can undergo various transformations, such as the formation of imino derivatives or the introduction of phosphinyl groups . These reactions are important for modifying the compound's properties for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are closely related to their molecular structure. The solid-state structure obtained from X-ray diffraction can be compared with structures found from NMR studies in solution, indicating that these compounds may exhibit different properties in solid and solution states . The synthesis methods also imply that the stereochemistry of azetidinone derivatives can significantly influence their physical properties, such as solubility and reactivity .

Scientific Research Applications

Synthesis of Enantiopure Compounds

Enantiopure 4-formylazetidin-2-ones have been employed as foundational building blocks for synthesizing 4-aminopiperidin-2-ones, showcasing the compound's utility in creating structurally complex and optically active molecules. This process, involving ring expansion and reductive cyclization, highlights the compound's role in the synthesis of pharmacologically relevant entities (Krishnaswamy et al., 2003).

Intermediate in Synthesis of Functionalized Compounds

The compound's structural analogs have been investigated as intermediates for synthesizing highly functionalized compounds. For instance, 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones have shown potential in generating methyl omega-alkylaminopentenoates through ring-opening reactions. This capability indicates the compound's versatility in accessing a variety of functionalized molecules, contributing to diverse synthetic pathways (Dejaegher & De Kimpe, 2004).

Anticancer Activity

A novel naphthyridine derivative exhibited anticancer activity in human melanoma cells by inducing necroptosis at low concentrations and apoptosis at high concentrations. Although this research focuses on a different compound, it underscores the significance of structural analogs in medicinal chemistry for developing new therapeutic agents (Kong et al., 2018).

Electrochemical Oxidation

The electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, related to the compound of interest, has been explored to yield key building blocks for β-amino alcohols. This research illustrates the compound's potential in electrochemical processes, contributing to the synthesis of valuable intermediates for pharmaceutical development (Danielmeier et al., 1996).

Antibacterial Activity

The synthesis of novel Schiff base and azetidinone derivatives and their evaluation for antibacterial activity against Staphylococcus aureus and Escherichia coli demonstrates the compound's potential application in developing new antibacterial agents. This highlights the role of such compounds in addressing the need for novel antimicrobial therapies (Vashi & Naik, 2004).

properties

IUPAC Name

[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13-5-3-4-6-16(13)17(20)19-11-14(12-19)18-9-7-15(21-2)8-10-18/h3-6,14-15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFYPYKBKZPBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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